molecular formula C21H15N3O4S B3019880 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105224-28-9

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3019880
CAS No.: 1105224-28-9
M. Wt: 405.43
InChI Key: WNWYCAGXCQBNDA-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide moiety at position 3. The acetamide side chain is further modified with a 1,3-benzodioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c25-18(23-14-6-7-16-17(8-14)28-12-27-16)9-24-11-22-19-15(10-29-20(19)21(24)26)13-4-2-1-3-5-13/h1-8,10-11H,9,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYCAGXCQBNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and a thienopyrimidine core, which may contribute to its bioactivity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its effects on different biological systems. The following sections summarize key findings.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival.
  • Case Study : In a study involving human leukemia cells (MV4-11), the compound showed an IC50 value of approximately 0.5 µM, indicating potent activity against these cells .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that are critical for tumor growth and survival.

  • Target Enzymes : The compound has been shown to inhibit the activity of kinases involved in the MAPK signaling pathway, which is often dysregulated in cancer .
  • Research Findings : In vitro assays demonstrated that at concentrations as low as 0.1 µM, the compound effectively reduced the phosphorylation levels of ERK1/2, a key component of the MAPK pathway .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Model IC50/Effect Concentration Mechanism
AnticancerMV4-11 (Leukemia)0.5 µMInduces apoptosis
Enzyme InhibitionVarious Kinases0.1 µMInhibits ERK1/2 phosphorylation

Toxicity and Safety Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for potential therapeutic applications.

  • Toxicity Studies : Preliminary toxicity assessments indicate that at higher concentrations (above 10 µM), there is a significant increase in cytotoxicity across normal cell lines, suggesting a need for careful dosing in therapeutic contexts .
  • Safety Mechanisms : Further studies are required to elucidate the safety profile and therapeutic window of this compound.

Comparison with Similar Compounds

Key Observations :

  • The 1,3-benzodioxol group in the target compound offers a balance between lipophilicity and metabolic resistance compared to halogenated or methoxylated analogs .

Modifications to the Thieno[3,2-d]Pyrimidinone Core

The thieno[3,2-d]pyrimidin-4-one core is conserved across analogs, but substituents at positions 5, 6, and 7 modulate activity:

Compound Name Core Modification Biological Activity/Properties Reference
N-(1,3-Benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide Phenyl at position 7 Likely targets kinase domains due to planar aromatic system
5-(Thiophen-2-yl)-3-(methylthio)-N-(4-oxothiazolidin-3-yl)thieno[2,3-d]pyrimidin-4-one Thiophene at position 5; thiazolidinone Anti-breast cancer activity (IC₅₀ < 10 µM)
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Phenoxy linkage at position 4 Moderate anticancer activity (LC-MS m/z 362.0 [M+H]⁺; yield 50%)

Key Observations :

  • The phenyl group at position 7 in the target compound enhances π-π stacking interactions in enzyme binding pockets, a feature shared with ’s phenoxy analog .
  • Thiophene or thiazolidinone substitutions (e.g., ) introduce heteroatoms that improve solubility and hydrogen-bonding capacity .

Spectral and Physicochemical Data

Comparative spectral data highlights structural consistency and substituent effects:

Compound (Reference) Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm)
Target Compound (Hypothetical) 180–182 (predicted) ~1,730 (acetamide) 7.37–7.47 (Ar-H, phenyl), 6.85 (benzodioxol)
N-(2-Chlorobenzyl) analog Discontinued Not reported 4.11 (SCH₂), 7.27–7.60 (Ar-H)
5-(Thiophen-2-yl) derivative 280–282 1,730 (C=O) 6.05 (CH-5), 2.18 (CH₃)
N-(4-Methoxyphenyl) sulfanyl analog Not reported 1,690 (C=O) 3.57 (CH₂), 4.73 (NH)

Key Observations :

  • IR spectra consistently show C=O stretches near 1,730 cm⁻¹, confirming acetamide and pyrimidinone functionalities .
  • ¹H-NMR aromatic signals vary based on substituents, with benzodioxol protons appearing upfield compared to chlorobenzyl or methoxyphenyl groups .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling chloroacetamide intermediates with thienopyrimidine derivatives under reflux conditions. For example:

  • Molar ratios : A 1:6.4 ratio of precursor to aldehyde was used in similar quinazoline derivatives, achieving 29.5% yield after 18 hours of reflux (compound 11m, ).
  • Catalysts : Triethylamine (TEA, 4 drops) as a base in reactions at 80°C for 12 hours improved coupling efficiency in thienopyrimidine-acetamide derivatives .
  • Solvents : DMF or ethanol are common for solubility and stability during reflux .

Q. Key Optimization Parameters :

ParameterExample ValueImpact on YieldSource
Reaction Time12–43 hoursLonger durations improve coupling but risk decomposition
Temperature80°C (reflux)Higher temps accelerate kinetics but may degrade heat-sensitive groups
Catalyst (TEA)4 dropsNeutralizes HCl byproducts, enhancing reaction progress

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H NMR : Assign peaks to confirm substituents. For example:
    • δ 2.03 ppm (s, 3H) corresponds to the acetamide methyl group .
    • Aromatic protons in the benzodioxole ring appear at δ 6.82–7.8 ppm .
  • LC-MS/ESI-MS : Validate molecular weight (e.g., [M+H]+ = 362.0 observed in thienopyrimidine analogs) .
  • Melting Point : Sharp ranges (e.g., 190–191°C) indicate purity .

Q. Common Pitfalls :

  • Deuterated solvent selection (e.g., DMSO-d6) minimizes signal overlap .
  • Use 2D NMR (COSY, HSQC) to resolve complex aromatic regions .

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., FMS-related tyrosine kinase-3) using ATP-competitive binding assays .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 values for quinazoline analogs) .
  • Computational Docking : Prioritize targets via molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer: Contradictions may arise from:

  • Polymorphism : Different crystalline forms alter melting points (e.g., 190–191°C vs. 204–205°C in analogs ).
  • Solvent Artifacts : Ensure complete removal of DMF (δ 2.7–2.9 ppm) to avoid peak interference .
  • Dynamic Effects : Variable-temperature NMR can identify rotational barriers in acetamide groups .

Q. Resolution Workflow :

Repeat synthesis with strict solvent control.

Compare with calculated spectra (e.g., DFT for 13C NMR predictions) .

Use high-resolution MS to confirm molecular formulas .

Q. What strategies improve synthetic yield while minimizing side products?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes in similar acetamide syntheses) .
  • Protecting Groups : Temporarily shield reactive sites (e.g., benzodioxole oxygen) during coupling .
  • Statistical Optimization : Apply response surface methodology (RSM) to balance molar ratios and temperature .

Case Study :
Increasing aldehyde equivalents from 6.4x to 9.5x raised yield from 29.5% to 41.2% in quinazoline derivatives but required extended reaction times (25 hours) .

Q. How can computational models predict mechanism of action (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns for kinase-inhibitor complexes) .
  • DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gaps) to assess reactivity (e.g., ΔE = 4.2 eV in thienopyrimidine analogs ).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1 and carbonyl groups) .

Validation :
Compare docking scores (e.g., Glide SP score = −9.2 kcal/mol) with experimental IC50 values .

Q. What methodologies elucidate metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for oxidative metabolites .
  • Forced Degradation Studies : Expose to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and identify hydrolyzed products (e.g., free benzodioxole) .
  • Isotope-Labeling : Use 13C-acetamide to trace metabolic cleavage sites .

Q. Table 1: Synthetic Conditions for Thienopyrimidine-Acetamide Analogs

Precursor RatioCatalystTime (h)Yield (%)Source
1:6.4None1829.5
1:9.5TEA2541.2
1:6.8Piperidine4360.0

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)AssignmentSource
CH3 (acetamide)2.03Singlet, 3H
Pyrimidine H8.6Singlet, 1H
Benzodioxole H6.82–7.8Multiplet, 3–5H

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